molecular formula C14H18BrNO4 B7114546 Oxan-4-ylmethyl 2-amino-6-bromo-4-methoxybenzoate

Oxan-4-ylmethyl 2-amino-6-bromo-4-methoxybenzoate

Cat. No.: B7114546
M. Wt: 344.20 g/mol
InChI Key: TVLGDJJLCBJPKB-UHFFFAOYSA-N
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Description

Oxan-4-ylmethyl 2-amino-6-bromo-4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxan-4-ylmethyl group, an amino group, a bromine atom, and a methoxy group attached to a benzoate core. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxan-4-ylmethyl 2-amino-6-bromo-4-methoxybenzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxan-4-ylmethyl 2-amino-6-bromo-4-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a benzoic acid derivative, while reduction of the bromine atom can produce a de-brominated benzoate.

Scientific Research Applications

Oxan-4-ylmethyl 2-amino-6-bromo-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxan-4-ylmethyl 2-amino-6-bromo-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-methoxybenzoate: Similar structure but lacks the bromine atom.

    Methyl 4-bromo-2-methoxybenzoate: Contains a bromine atom but lacks the amino group.

    2-Amino-4-bromophenol: Contains both amino and bromine groups but lacks the methoxy group.

Uniqueness

Oxan-4-ylmethyl 2-amino-6-bromo-4-methoxybenzoate is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the oxan-4-ylmethyl group further enhances its versatility compared to similar compounds .

Properties

IUPAC Name

oxan-4-ylmethyl 2-amino-6-bromo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-18-10-6-11(15)13(12(16)7-10)14(17)20-8-9-2-4-19-5-3-9/h6-7,9H,2-5,8,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLGDJJLCBJPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C(=O)OCC2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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